molecular formula C16H16N4O2 B14225021 N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine CAS No. 827030-41-1

N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine

Cat. No.: B14225021
CAS No.: 827030-41-1
M. Wt: 296.32 g/mol
InChI Key: MEJTUKHXVPTZMQ-UHFFFAOYSA-N
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Description

N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine is a compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the condensation of anthranilic acid with 4-methoxybenzylamine under acidic conditions, followed by cyclization to form the quinazoline ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit unique biological and chemical properties.

Scientific Research Applications

N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and methoxy groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.

Properties

CAS No.

827030-41-1

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]hydroxylamine

InChI

InChI=1S/C16H16N4O2/c1-22-12-8-6-11(7-9-12)10-17-15-13-4-2-3-5-14(13)18-16(19-15)20-21/h2-9,21H,10H2,1H3,(H2,17,18,19,20)

InChI Key

MEJTUKHXVPTZMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NO

Origin of Product

United States

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